molecular formula C6H11N B3048855 3-Methylpent-1-yn-3-amine CAS No. 18369-96-5

3-Methylpent-1-yn-3-amine

Cat. No. B3048855
CAS RN: 18369-96-5
M. Wt: 97.16 g/mol
InChI Key: YGWRQPVJLXLHAC-UHFFFAOYSA-N
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Description

3-Methylpent-1-yn-3-amine is a chemical compound with the CAS Number: 18369-96-5 . It has a molecular weight of 97.16 and its IUPAC name is 1-ethyl-1-methyl-2-propynylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Methylpent-1-yn-3-amine is C6H11N . The InChI Code is 1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3 .


Physical And Chemical Properties Analysis

3-Methylpent-1-yn-3-amine has a density of 0.844g/cm3 . Its boiling point is 124ºC at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Electrophile-Induced Cyclization Reactions

Research has explored the synthesis and electrophile-induced cyclization reactions of 3-methylpent-1-en-4-yn-3-yl derivatives. A method involving [2,3] sigmatropic rearrangement led to the formation of various cyclic and heterocyclic compounds, demonstrating the compound's utility in synthetic organic chemistry (Christov & Ivanov, 2004).

Aminomethylation of Vinylacetylenic Compounds

The aminomethylation of vinylacetylenic compounds like (Z)-1-hydroxy-3-methylpent-2-en-4-yne has been studied, revealing a new route to form α-(1,3-bis-N,N-dialkylaminoprop-2-yl)furans. This research highlights the potential of 3-methylpent-1-yn-3-amine derivatives in the synthesis of complex organic molecules with potential applications in material science and pharmaceuticals (Mavrov & Simirskaya, 2001).

Separation of Trivalent Actinides and Lanthanides

In the context of nuclear fuel reprocessing, the separation of trivalent actinides and lanthanides is a significant challenge due to their similar chemical properties. Research involving amine-type ligands like 3-methylpent-1-yn-3-amine derivatives has shown promise in selectively separating these elements, which is crucial for the recycling of nuclear fuel and the management of radioactive waste (Huang et al., 2018).

Synthesis of N-Methyl- and N-Alkylamines

The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is crucial due to their wide application in life science molecules. A study reported an expedient reductive amination process using cobalt oxide nanoparticles, demonstrating the utility of 3-methylpent-1-yn-3-amine and its derivatives in synthesizing important chemical motifs (Senthamarai et al., 2018).

CO2 Capture Technologies

Research on novel amine solvent blends, including derivatives of 3-methylpent-1-yn-3-amine, has shown potential in enhancing CO2 capture efficiency from industrial processes. This is particularly relevant for addressing climate change by improving the sustainability of energy production and reducing greenhouse gas emissions (Nwaoha et al., 2019).

Safety And Hazards

3-Methylpent-1-yn-3-amine is classified as a dangerous substance. It has hazard statements H225, H302, and H314 . This means it is highly flammable, harmful if swallowed, and causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methylpent-1-yn-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRQPVJLXLHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpent-1-yn-3-amine

CAS RN

18369-96-5
Record name NSC63048
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylpent-1-yn-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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